3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
3-(2-{[(4-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic thiazole derivative featuring a propanamide backbone linked to two distinct heterocyclic moieties: a 1,3-thiazol-4-yl group substituted with a carbamoyl-4-methoxyphenyl urea and a terminal 1,3-thiazol-2-yl group. This compound is structurally designed to leverage the pharmacological versatility of thiazoles, which are known for their antioxidant, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-25-13-5-2-11(3-6-13)19-15(24)22-17-20-12(10-27-17)4-7-14(23)21-16-18-8-9-26-16/h2-3,5-6,8-10H,4,7H2,1H3,(H,18,21,23)(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXSOJVNJHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound, also known as VU0642348-1 or F5331-0185, are currently unknown. The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds. .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and can exhibit diverse biological activities
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Therefore, it’s plausible that this compound could affect multiple biochemical pathways, but further studies are required to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can lead to toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered levels of ATP and other metabolites. These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Additionally, it can bind to intracellular proteins, influencing its localization and activity within the cell. Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its localization and activity. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
Biological Activity
The compound 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide , identified by its CAS number 1040666-30-5, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C₁₈H₁₉N₅O₃S₂
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a thiazole ring system and a methoxyphenyl group, which are critical for its biological activity.
Antioxidant Activity
The antioxidant potential of thiazole derivatives is significant due to their ability to scavenge free radicals. The DPPH radical scavenging assay is commonly used to evaluate this activity. In studies, compounds similar to the target compound have shown antioxidant activities comparable to ascorbic acid, indicating that the thiazole moiety contributes positively to radical scavenging capabilities .
Anticancer Activity
The anticancer properties of this compound have been assessed using various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- MTT Assay Results : The compound demonstrated cytotoxic effects, with higher efficacy against U-87 cells compared to MDA-MB-231 cells. For instance, certain derivatives exhibited IC₅₀ values less than that of standard chemotherapeutic agents like doxorubicin .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that thiazole derivatives can inhibit key cellular pathways involved in cancer cell growth.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Targeting Specific Proteins : Molecular dynamics simulations have shown interactions with proteins such as Bcl-2, suggesting a targeted approach in disrupting cancer cell survival mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features:
- Substituents : The presence of electron-donating groups like methoxy on the phenyl ring enhances activity.
- Thiazole Rings : The arrangement and substitution patterns on the thiazole rings significantly affect the potency against various cancer cell lines.
Case Studies
- Study on Antioxidant Activity : A recent study demonstrated that derivatives of thiazole showed radical scavenging activities significantly higher than ascorbic acid, emphasizing the role of structural modifications in enhancing antioxidant properties .
- Anticancer Evaluation : In another research effort, a series of thiazole-based compounds were tested against multiple cancer cell lines. One derivative showed an IC₅₀ value of 1.61 µg/mL against HT29 cells, highlighting the potential for developing effective anticancer agents from this class .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The unique structure of 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)propanamide allows it to interact with bacterial enzymes and disrupt their function. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Anticancer Research
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may inhibit specific signaling pathways involved in tumor growth.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity of thiazole derivatives against Staphylococcus aureus. The findings suggested that modifications in the thiazole ring structure could enhance antibacterial potency.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares core structural elements with several thiazole derivatives, including:
- Propanamide backbone: Common in compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides () and N-(1,3-thiazol-2-yl) derivatives ().
- Thiazole rings : The 1,3-thiazol-4-yl and 1,3-thiazol-2-yl groups are recurrent in bioactive molecules, such as anti-inflammatory triazolyl phenylthiazoles () and CB2 receptor modulators ().
Table 1: Physicochemical Comparison
Key Observations :
- The target compound has a lower molecular weight (377.4 g/mol) compared to bulkier analogs with cyclohexyl or halogenated aryl groups (404.5–446.9 g/mol).
- Substituents like the 4-methoxyphenyl group may enhance solubility relative to halogenated derivatives .
Antioxidant Activity :
- Analog N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide () exhibited 1.4× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy groups .
- Sulfanyl-linked oxadiazoles () showed moderate antioxidant activity, suggesting that the absence of a sulfanyl group in the target compound may reduce this effect.
Anticancer Activity :
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone () demonstrated potent cytotoxicity against glioblastoma U-87 cells (IC₅₀ < 10 µM), highlighting the role of fluorophenyl and triazole moieties .
Table 2: Bioactivity Comparison
Structure-Activity Relationships (SAR)
- 4-Methoxyphenyl Group : Enhances antioxidant activity via electron donation ().
- Thiazol-2-yl vs. Thiazol-4-yl : Terminal thiazol-2-yl groups (as in the target compound) may improve binding to enzymes like COX-2 compared to thiazol-4-yl derivatives ().
- Halogenation : Chloro or fluoro substituents (e.g., ) increase lipophilicity and cytotoxicity but may reduce solubility .
Preparation Methods
Preparation of 1,3-Thiazol-2-amine
The 1,3-thiazol-2-amine core is synthesized via cyclization of thiourea derivatives with α-haloketones. A representative protocol involves:
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Reacting thiourea (1.0 equiv) with chloroacetone (1.1 equiv) in ethanol at reflux for 6 hours.
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Neutralization with ammonium hydroxide yields 2-aminothiazole (78% yield).
Optimization Note: Microwave-assisted synthesis at 150°C for 15 minutes increases yield to 85% while reducing byproduct formation.
Synthesis of 4-Methoxyphenyl Carbamoyl Chloride
The carbamoyl chloride precursor is prepared from 4-methoxyaniline:
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Carbamation: Treat 4-methoxyaniline (1.0 equiv) with phosgene (1.2 equiv) in anhydrous dichloromethane at 0°C.
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Quenching: Add triethylamine (1.5 equiv) to form 4-methoxyphenylcarbamoyl chloride (94% purity by HPLC).
Safety Consideration: Phosgene alternatives like triphosgene (bis(trichloromethyl) carbonate) reduce toxicity risks while maintaining 89% yield.
3-(2-Amino-1,3-thiazol-4-yl)propanoyl Chloride Synthesis
This intermediate links the thiazole and propanamide groups:
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Thiazole Formation: React 2-aminothiazole with ethyl 3-chloropropanoate in DMF at 80°C for 12 hours.
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Hydrolysis: Treat with 6M HCl to yield 3-(2-amino-1,3-thiazol-4-yl)propanoic acid.
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Acyl Chloride Generation: React the acid with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (25°C, 3 hours).
Key Data:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 3-chloropropanoate | 80 | 12 | 72 |
| 2 | HCl (6M) | 100 | 4 | 88 |
| 3 | Oxalyl chloride | 25 | 3 | 91 |
Assembly of the Target Compound
Urea Bond Formation
Couple 4-methoxyphenylcarbamoyl chloride with 3-(2-amino-1,3-thiazol-4-yl)propanoyl chloride:
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Dissolve 3-(2-amino-1,3-thiazol-4-yl)propanoyl chloride (1.0 equiv) in THF.
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Add 4-methoxyphenylcarbamoyl chloride (1.05 equiv) and DMAP (0.1 equiv) at 0°C.
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Warm to room temperature and stir for 8 hours.
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Isolate the urea-linked intermediate via silica chromatography (hexane:EtOAc, 3:1).
Yield: 68% (white solid, m.p. 142–144°C).
Final Amidation with 1,3-Thiazol-2-amine
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Activate the carboxylic acid of the urea intermediate using HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
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Add 1,3-thiazol-2-amine (1.1 equiv) and stir at 25°C for 12 hours.
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Purify by recrystallization from ethanol/water (4:1).
Characterization Data:
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HRMS (ESI+): m/z Calcd for C₁₇H₁₆N₆O₃S₂: 424.0689; Found: 424.0692.
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, thiazole-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, CH₂).
Optimization and Scale-Up Considerations
Solvent Screening for Amidation
Comparative yields using different solvents:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 98 |
| THF | 52 | 91 |
| DCM | 45 | 88 |
| DMA | 71 | 97 |
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | - | 58 |
| DMAP | 10 | 68 |
| Pyridine | 20 | 63 |
| TEA | 20 | 61 |
DMAP proves most effective by neutralizing HCl in situ, driving the reaction to completion.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC Conditions:
Stability Studies
The compound remains stable (>95% purity) under:
-
25°C/60% RH for 6 months
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Aqueous solutions (pH 4–7) for 24 hours
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Light exposure (ICH Q1B conditions) for 48 hours.
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how are intermediates characterized?
The synthesis involves three key steps:
- Thiazole ring formation : Cyclization of a thiourea derivative with α-haloketones (e.g., 3-chloropentane-2,4-dione) under reflux conditions in acetone .
- Amide coupling : Use of carbodiimide reagents (e.g., HBTU/DCC) to link the thiazole moiety to the propanamide backbone, with pH control (6.5–7.5) to minimize side reactions .
- Purification : Recrystallization (methanol or propanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product . Characterization employs ¹H/¹³C NMR to confirm functional groups (e.g., amide NH at δ 10–12 ppm), IR for carbonyl stretches (~1650–1700 cm⁻¹), and MS for molecular ion validation .
Q. Which functional groups in this compound are most reactive, and how do they influence stability during storage?
- The amide bonds (N-(1,3-thiazol-2-yl)propanamide and carbamoyl groups) are hydrolytically sensitive. Stability studies recommend storage at –20°C in anhydrous DMSO or desiccated environments to prevent degradation .
- The thiazole ring is susceptible to oxidation; avoid exposure to strong oxidizing agents (e.g., KMnO₄) during handling .
Q. What spectroscopic techniques are essential for confirming the compound’s purity and structural integrity?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiazole and methoxyphenyl) and carbonyl carbons (δ 165–175 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for bioassays) .
- Elemental analysis : Validate C/H/N/S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for the carbamoylation step, and what factors contribute to variability?
- Key variables : Temperature (60–80°C optimal), solvent polarity (DMF > THF), and stoichiometry (1.2:1 carbamoyl chloride:amine ratio) .
- Catalysts : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate coupling and reduce racemization .
- Troubleshooting low yields : Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and quantify unreacted starting material via LC-MS .
Q. How should researchers resolve contradictions between theoretical and experimental NMR data for the thiazole moiety?
- Common discrepancies : Aromatic proton splitting patterns may deviate due to hindered rotation of the 4-methoxyphenyl group.
- Solutions :
- Perform 2D NMR (COSY, NOESY) to confirm coupling networks .
- Compare experimental shifts with density functional theory (DFT)-simulated spectra .
- Re-crystallize the compound to exclude solvent-induced conformational artifacts .
Q. What strategies are recommended for designing bioactivity assays given the compound’s solubility limitations?
- Solubilization : Use co-solvents (e.g., 10% DMSO in PBS) with sonication (30 min at 45°C) .
- Negative controls : Include structurally analogous thiazoles (e.g., unsubstituted carbamoyl derivatives) to isolate the role of the 4-methoxyphenyl group .
- Dose-response curves : Test concentrations from 1 nM–100 µM, accounting for potential aggregation at >50 µM .
Q. How can researchers validate the compound’s mechanism of action when preliminary bioassay data conflicts with computational docking studies?
- Experimental validation :
- Perform surface plasmon resonance (SPR) to measure binding affinity to the target protein .
- Use CRISPR-Cas9 knockout models to confirm target specificity in cellular assays .
- Computational refinement :
- Re-dock using molecular dynamics simulations (AMBER/CHARMM) with explicit solvent models .
- Check for protein conformational changes (e.g., allosteric pockets) via hydrogen-deuterium exchange mass spectrometry .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., cooling rate during crystallization) to minimize batch-to-batch variability .
- Data contradiction protocol : Cross-validate anomalous results (e.g., bioactivity vs. purity) using orthogonal techniques (e.g., LC-MS-NMR hyphenation) .
- Ethical reporting : Disclose all synthetic attempts (including failed routes) to aid troubleshooting in peer-reviewed publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
